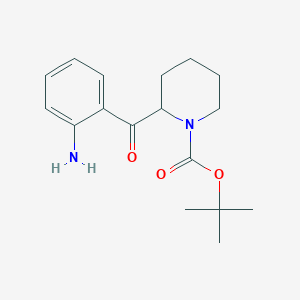
4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 2-amino-4-methylthiopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Wirkmechanismus
The mechanism of action of 4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(hydroxymethyl)pyridine: Similar in structure but with a hydroxymethyl group instead of a pyrimidine ring.
4-(4-Benzyloxy)phenylpyrimidine: Contains a benzyloxy group and a phenyl ring, differing in substitution patterns.
Uniqueness
4-(2-Chloropyridin-4-yl)-6-methyl-2-(methylthio)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with a methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H10ClN3S |
|---|---|
Molekulargewicht |
251.74 g/mol |
IUPAC-Name |
4-(2-chloropyridin-4-yl)-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C11H10ClN3S/c1-7-5-9(15-11(14-7)16-2)8-3-4-13-10(12)6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
ATVUYSCEYHQUQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC)C2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


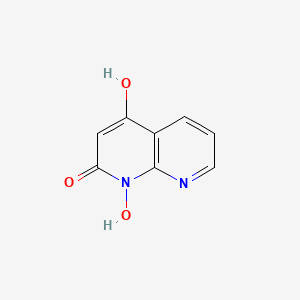
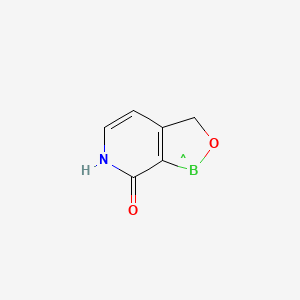
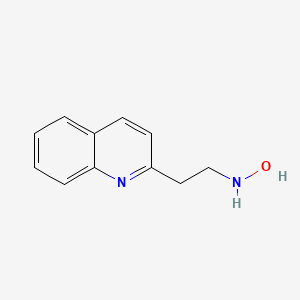
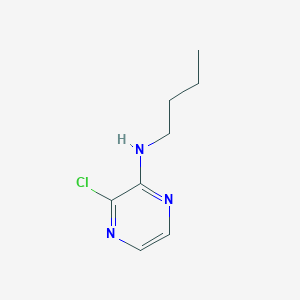
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
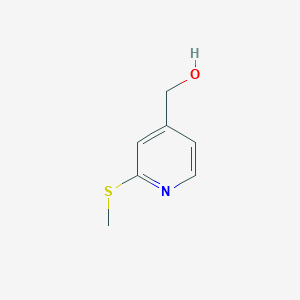
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)

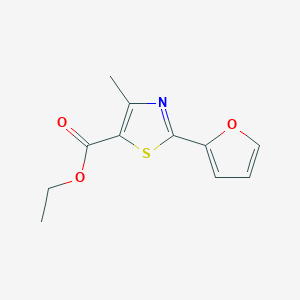
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
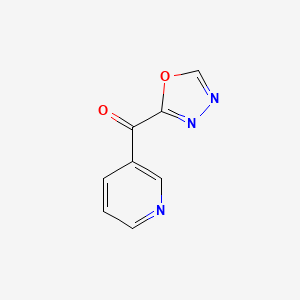
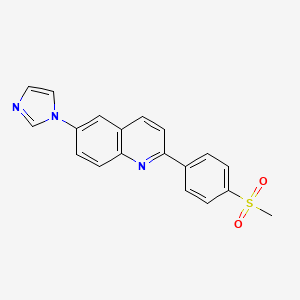
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
